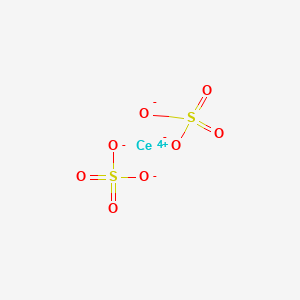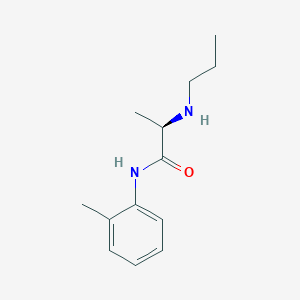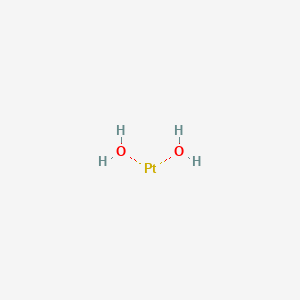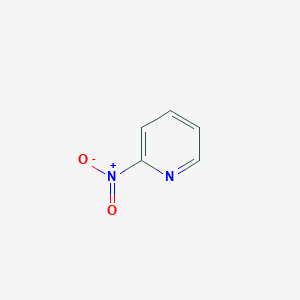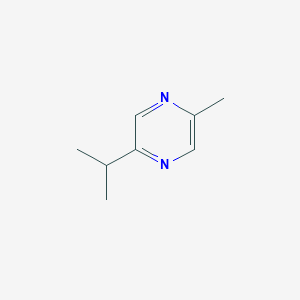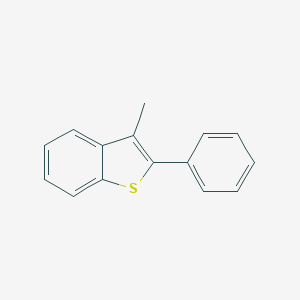
Diazidocobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazidocobalt(II) is a coordination compound that contains two azide groups and a cobalt ion. It is a highly reactive and unstable compound, which makes it a useful reagent in organic synthesis and chemical research. Diazidocobalt(II) is synthesized through various methods, including the reaction of cobalt(II) salts with sodium azide or the reduction of cobalt(III) azide with zinc.
Wirkmechanismus
Diazidocobalt(II) is a highly reactive compound that can undergo various reactions, including nucleophilic substitution and radical reactions. The azide groups in Diazidocobalt(II) can act as nucleophiles and attack electrophilic centers in molecules. The cobalt ion can also act as a Lewis acid and coordinate with electron-rich molecules. Diazidocobalt(II) can undergo homolytic cleavage of the N-N bond to form nitrogen radicals, which can participate in radical reactions.
Biochemische Und Physiologische Effekte
Diazidocobalt(II) is not used in drug development and has no known biochemical or physiological effects. It is a toxic and unstable compound that can decompose explosively. Therefore, it must be handled with extreme care in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
Diazidocobalt(II) has several advantages and limitations for lab experiments. It is a highly reactive and versatile reagent that can introduce azide groups into molecules. It is also a useful precursor for cobalt nanoparticles. However, Diazidocobalt(II) is a toxic and unstable compound that must be handled with extreme care. It can decompose explosively and is sensitive to light and heat. Therefore, it should be stored in a cool, dark, and dry place.
Zukünftige Richtungen
There are several future directions for the research on Diazidocobalt(II). One direction is to investigate its reactivity with different types of molecules and its potential applications in organic synthesis. Another direction is to study the mechanism of its decomposition and the factors that affect its stability. Diazidocobalt(II) can also be used as a precursor for the synthesis of cobalt oxide nanoparticles, which have potential applications in catalysis and energy storage. Therefore, future research can focus on the preparation and characterization of cobalt oxide nanoparticles using Diazidocobalt(II) as a precursor.
Synthesemethoden
The synthesis of Diazidocobalt(II) involves the reaction of cobalt(II) salts with sodium azide or the reduction of cobalt(III) azide with zinc. In the first method, cobalt(II) chloride is dissolved in water, and sodium azide is added to the solution. The resulting Diazidocobalt(II) precipitate is washed with water and dried under vacuum. In the second method, cobalt(III) azide is reduced with zinc in the presence of acetic acid. The Diazidocobalt(II) product is isolated by filtration and washed with water.
Wissenschaftliche Forschungsanwendungen
Diazidocobalt(II) is used as a reagent in organic synthesis to introduce azide groups into molecules. It is also used in chemical research to investigate the reactivity of azide compounds and the mechanism of azide reactions. Diazidocobalt(II) has been used in the synthesis of various compounds, including triazoles, tetrazoles, and aziridines. It is also used in the preparation of cobalt nanoparticles and as a precursor for cobalt oxide nanoparticles.
Eigenschaften
CAS-Nummer |
14215-31-7 |
|---|---|
Produktname |
Diazidocobalt(II) |
Molekularformel |
CoN6 |
Molekulargewicht |
142.97 g/mol |
IUPAC-Name |
cobalt(2+);diazide |
InChI |
InChI=1S/Co.2N3/c;2*1-3-2/q+2;2*-1 |
InChI-Schlüssel |
XRKZTILYATXYGV-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Co+2] |
Kanonische SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



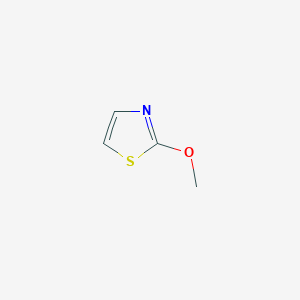
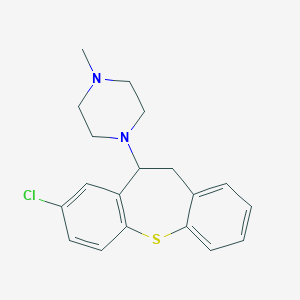
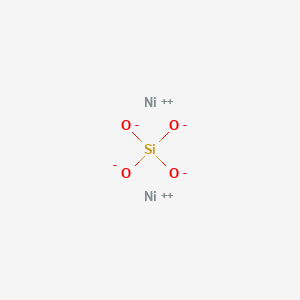


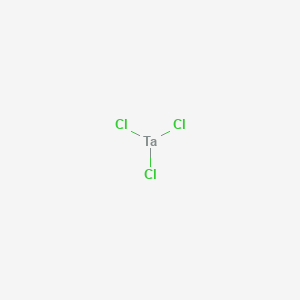
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)
